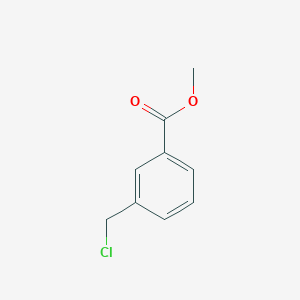

Methyl 3-(chloromethyl)benzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(chloromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-12-9(11)8-4-2-3-7(5-8)6-10/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEXHXAMAIMAABX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390629 | |

| Record name | Methyl 3-(chloromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34040-63-6 | |

| Record name | Methyl 3-(chloromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL 3-(CHLOROMETHYL)BENZOATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is the CAS number for Methyl 3-(chloromethyl)benzoate?

An In-Depth Technical Guide to Methyl 3-(chloromethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Identifying a Key Synthetic Building Block

This compound is a bifunctional organic compound of significant interest in the fields of medicinal chemistry and organic synthesis. Its structure incorporates both a reactive benzylic chloride and a methyl ester group, making it a versatile intermediate for the construction of more complex molecular architectures.[1] The Chemical Abstracts Service (CAS) has assigned the unique identifier 34040-63-6 to this compound.[1][2][][4][5][6] This guide provides a comprehensive overview of its properties, synthesis, applications, and handling, grounded in established scientific principles and practices.

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is fundamental to its effective application in research and development. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 34040-63-6 | [1][2][][6] |

| Molecular Formula | C₉H₉ClO₂ | [2][][6] |

| Molecular Weight | 184.62 g/mol | [1][][6] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 269-270 °C at 760 mmHg | [2][4] |

| Density | ~1.19 - 1.285 g/mL | [2][] |

| Melting Point | -1 °C | [2] |

| Solubility | Soluble in organic solvents like ethanol and ether. | [2] |

| InChI Key | NEXHXAMAIMAABX-UHFFFAOYSA-N | [1][] |

| SMILES | COC(=O)C1=CC(=CC=C1)CCl | [] |

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the desired scale, available starting materials, and required purity.

Common Synthetic Routes

-

Chlorination of Methyl m-Toluate : A prevalent method involves the side-chain chlorination of methyl m-toluate. This reaction is typically a free-radical process initiated by UV light or a chemical initiator like azobisisobutyronitrile (AIBN).[1][7] Controlling the reaction conditions, such as temperature (70-140 °C) and the degree of chlorination, is critical to maximize the yield of the desired mono-chlorinated product and minimize byproducts.[7]

-

Esterification of 3-(Chloromethyl)benzoic Acid : An alternative route begins with 3-(chloromethyl)benzoic acid, which is then esterified with methanol, typically under acidic conditions, to yield the final product.

-

Multi-step Synthesis from Toluic Acid : A common laboratory and industrial process starts with m-toluic acid. The acid is first converted to its more reactive acid chloride derivative, 3-(chloromethyl)benzoyl chloride, using a reagent like thionyl chloride (SOCl₂). This intermediate is then reacted with methanol to form the methyl ester.[1][8]

The following diagram illustrates a generalized workflow for the synthesis starting from m-toluic acid.

Caption: A common multi-step synthesis pathway for this compound.

Key Applications in Research and Development

The primary value of this compound lies in its role as a versatile building block for synthesizing more complex molecules.[1] Its bifunctional nature is the key to its utility.

-

Pharmaceutical Synthesis : This compound is a crucial intermediate in the preparation of a wide range of pharmaceutical agents.[1][2] The reactive chloromethyl group allows for its attachment to various molecular scaffolds. It has been utilized in the development of novel antibiotics, anti-inflammatory drugs, and potential cancer therapeutics.[1] For instance, it has served as a starting material for novel urea derivatives investigated for their antiangiogenic and cytotoxic effects against cancer cell lines.[1][] It is also a known precursor to the vasodilator taprostene.[1]

-

Agrochemicals and Dyes : Beyond pharmaceuticals, it is used in the synthesis of pesticides, herbicides, and dyes.[2][9]

-

Organic Synthesis : In a broader context, chemists use this compound to introduce the methyl 3-benzoate moiety into various organic structures.[1]

Caption: Applications of this compound as a versatile intermediate.

Reactivity and Chemical Transformations

The synthetic utility of this compound stems from the distinct reactivity of its two functional groups.

-

The Chloromethyl Group : The benzylic chloride is the more reactive site. It is an excellent electrophile, making it susceptible to nucleophilic substitution reactions (Sₙ2). The chlorine atom can be readily displaced by a wide variety of nucleophiles, such as amines, thiols, cyanides, and alkoxides, to form new carbon-heteroatom or carbon-carbon bonds.[1] This reactivity is fundamental to its role in building larger molecular frameworks.[1]

-

The Methyl Ester Group : The methyl ester group is less reactive but offers additional synthetic handles. It can be:

-

Hydrolyzed to the corresponding carboxylic acid, 3-(chloromethyl)benzoic acid, typically under basic or acidic conditions.

-

Reduced to the primary alcohol, (3-(chloromethyl)phenyl)methanol, using reducing agents like lithium aluminum hydride (LiAlH₄).

-

These transformations further expand the synthetic possibilities, allowing for a diverse range of derivatives to be created from this single intermediate.[1]

Caption: Key reaction pathways available for this compound.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions.

-

Hazards : It may be harmful if swallowed, inhaled, or comes into contact with skin.[4] It is reported to be an irritant to the eyes, skin, and respiratory tract.[2][4]

-

Handling : Work should be conducted in a well-ventilated chemical fume hood.[2][4] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn.[4] Avoid inhaling vapors.[2]

-

Storage : Store in a cool, refrigerated place in a tightly closed container.[4] It should be kept away from heat, sparks, and open flames.[4]

-

In case of Exposure :

-

Skin/Eye Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[4]

-

Inhalation : Move to fresh air. If symptoms persist, seek medical attention.[4]

-

Ingestion : Wash out the mouth with water and seek immediate medical attention.[4]

-

Conclusion

This compound (CAS No. 34040-63-6) is a cornerstone intermediate in modern organic synthesis. Its value is derived from its bifunctional nature, which provides chemists and drug development professionals with a reliable and versatile tool for constructing complex molecular targets. A thorough understanding of its properties, synthetic routes, and reactivity is essential for leveraging its full potential in the laboratory and beyond.

References

-

This compound - ChemBK. Chembk.com. [Link]

-

This compound | CAS#:34040-63-6. Chemsrc.com. [Link]

-

Synthesis of Chloromethyl Benzoate. PrepChem.com. [Link]

- CN101434545A - Method for preparing methyl p-chloromethyl benzoate.

- CN105384620A - 3-chloro methyl benzoic acid synthetic method.

- CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method.

Sources

- 1. benchchem.com [benchchem.com]

- 2. chembk.com [chembk.com]

- 4. This compound | CAS#:34040-63-6 | Chemsrc [chemsrc.com]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | 34040-63-6 [chemicalbook.com]

- 7. CN101434545A - Method for preparing methyl p-chloromethyl benzoate - Google Patents [patents.google.com]

- 8. CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method - Google Patents [patents.google.com]

- 9. nbinno.com [nbinno.com]

Physical and chemical properties of Methyl 3-(chloromethyl)benzoate

An In-Depth Technical Guide to Methyl 3-(chloromethyl)benzoate

Introduction: A Versatile Bifunctional Reagent

This compound (CAS No. 34040-63-6) is a bifunctional organic compound that has emerged as a pivotal intermediate in modern synthetic chemistry.[1][2] Its structure, featuring both a methyl ester and a reactive benzylic chloride on a benzene ring, provides two distinct points for chemical modification. This unique arrangement allows for a wide array of transformations, making it an invaluable building block for complex molecular architectures, particularly in the realms of pharmaceutical and agrochemical development.[1][2] This guide offers an in-depth exploration of its properties, reactivity, synthesis, and applications, providing researchers and drug development professionals with the technical insights required for its effective utilization.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of a reagent are foundational to its application in synthesis. Understanding these characteristics is paramount for designing experiments, ensuring safety, and achieving desired outcomes. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 34040-63-6 | [1][2][3][][5][6][7] |

| Molecular Formula | C₉H₉ClO₂ | [3][][5] |

| Molecular Weight | 184.62 g/mol | [1][3][][5][8] |

| Appearance | Colorless to light yellow liquid | [2][5] |

| Boiling Point | 276.8 ± 23.0 °C at 760 mmHg | [3][][9] |

| Density | ~1.2 g/cm³ | [3][][9][10] |

| Flash Point | 135.4 ± 18.1 °C | [3][10] |

| Refractive Index | ~1.528 | [3][9][10] |

| Solubility | Soluble in organic solvents like ethanol and ether. | [2] |

| Storage | 2-8°C, refrigerated in closed vessels. | [3][5][7] |

Core Reactivity: The Benzylic Chloride Handle

The synthetic utility of this compound is dominated by the reactivity of its chloromethyl group.[1] As a primary benzylic halide, this functional group is an excellent electrophile for nucleophilic substitution reactions.[1] The chlorine atom serves as a good leaving group, readily displaced by a diverse range of nucleophiles to form new carbon-carbon or carbon-heteroatom bonds.[1]

Mechanistic Considerations: The Sₙ1/Sₙ2 Dichotomy

Nucleophilic substitution at a benzylic position can proceed through either an Sₙ1 or Sₙ2 mechanism, and the operative pathway is highly dependent on the reaction conditions, including the strength of the nucleophile, solvent polarity, and temperature.[1][11]

-

Sₙ2 Pathway: Favored by strong, unhindered nucleophiles in polar aprotic solvents. The relatively low steric hindrance around the primary benzylic carbon makes it susceptible to direct backside attack.[1]

-

Sₙ1 Pathway: Favored by weak nucleophiles in polar protic solvents. The key to this pathway is the formation of a benzyl carbocation intermediate upon departure of the chloride leaving group. This carbocation is significantly stabilized by resonance, with the positive charge delocalized into the aromatic ring.[11]

This dual reactivity is a cornerstone of its versatility, allowing chemists to tailor reaction conditions to favor the desired mechanistic pathway and achieve specific stereochemical or regiochemical outcomes.

Caption: Dueling pathways for nucleophilic substitution at the benzylic position.

Synthetic Methodologies

Several reliable methods exist for the synthesis of this compound. The choice of route often depends on the scale of the reaction and the availability of starting materials.

Protocol: Free-Radical Chlorination of Methyl m-toluate

A common and industrially relevant approach is the free-radical chlorination of the corresponding methyl toluate.[1] This method selectively targets the benzylic methyl group over aromatic C-H bonds. A patent for the analogous para-isomer provides insight into typical reaction conditions.[12]

Step-by-Step Methodology:

-

Reaction Setup: Charge a reaction vessel equipped with a reflux condenser, a gas inlet, and an overhead stirrer with Methyl m-toluate.

-

Initiation: Heat the vessel to 70-140°C.[12] The reaction is initiated either by exposure to UV light or by the addition of a chemical radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[1]

-

Chlorination: Sparge chlorine gas into the heated reaction mixture at a controlled rate.[1][12] The progress of the reaction should be monitored closely (e.g., by GC analysis) to control the conversion rate, typically aiming for 20-70% to minimize the formation of dichlorinated byproducts.[12]

-

Workup: Once the desired conversion is achieved, stop the chlorine flow and purge the system with an inert gas (e.g., nitrogen) to remove excess chlorine and HCl gas.

-

Purification: The crude product is purified by vacuum distillation to separate the desired monochlorinated product from unreacted starting material and other impurities.[12]

Causality Note: The use of a radical initiator or UV light is critical. This input of energy facilitates the homolytic cleavage of Cl₂, generating chlorine radicals which then abstract a hydrogen atom from the benzylic methyl group, initiating the chain reaction. The selectivity for the benzylic position is due to the resonance stabilization of the resulting benzylic radical.

Caption: Workflow for synthesis via free-radical chlorination.

Applications in Research and Drug Development

This compound is not an end-product but a strategic intermediate. Its bifunctional nature is leveraged to construct more elaborate molecules with significant biological or material properties.

A Hub for Pharmaceutical Precursors

In medicinal chemistry, this compound serves as a foundational scaffold for a variety of therapeutic agents.[1] The chloromethyl group provides a reliable attachment point for pharmacophores via nucleophilic substitution.

-

Anti-Cancer Agents: It has been utilized in the synthesis of novel urea derivatives that exhibit cytotoxic effects against cancer cell lines and possess antiangiogenic activity.[1][]

-

Vasodilators: The compound is a known precursor to the vasodilator taprostene.[1]

-

General Drug Discovery: Its structure is a component of various biologically active molecules, and it is used in the development of new antibiotics and anti-inflammatory drugs.[1]

The methyl ester group provides a secondary point for modification. It can be hydrolyzed to the corresponding carboxylic acid or reduced to a benzyl alcohol, further expanding its synthetic utility and allowing for the generation of diverse compound libraries for screening.[1]

Caption: Role as a central hub for synthesizing diverse chemical entities.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions.

-

Hazards: It is harmful if swallowed, inhaled, or in contact with skin.[3][8][10] It is also reported to cause skin and eye irritation and may cause an allergic skin reaction.[2][3][8]

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[3] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[3]

-

Storage: Store in a tightly closed container in a refrigerated (2-8°C), dry, and well-ventilated area.[3][5][7]

-

Incompatibilities: Avoid contact with strong oxidizing agents, heat, flames, and sparks.[3]

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations.[3]

Conclusion

This compound is a powerful and versatile synthetic intermediate. Its value lies in the predictable and robust reactivity of the benzylic chloride, which can be manipulated through either Sₙ1 or Sₙ2 pathways to introduce a wide variety of functional groups. This, combined with the potential for subsequent modification of the methyl ester, makes it a strategic asset for synthetic chemists, particularly those in the pharmaceutical and fine chemical industries. A thorough understanding of its properties, reactivity, and handling requirements is essential for unlocking its full potential in the laboratory.

References

-

This compound | CAS#:34040-63-6 . Chemsrc. Available at: [Link]

-

This compound - Introduction . ChemBK. Available at: [Link]

-

This compound| CAS:#34040-63-6 . Letopharm Limited. Available at: [Link]

-

CAS No : 34040-63-6 | Product Name : this compound . Pharmaffiliates. Available at: [Link]

-

Benzyl chloride undergoes nucleophilic substitution much more easily than chlorobenzene . Brainly.in. Available at: [Link]

-

Why doesn't benzyl chloride undergo nucleophilic substitution (SN1/SN2)? . Quora. Available at: [Link]

-

Nucleophilic substitution reactions of benzyl halides. Part I. The reaction of benzyl chloride with partly aqueous solvents . Journal of the Chemical Society (Resumed). Available at: [Link]

-

Ch 11 : Nucleophilic substitution of benzylic halides . University of Calgary. Available at: [Link]

-

Nucleophilic substitution reactions of benzyl halides. Part I. The reaction of benzyl chloride with partly aqueous solvents . Journal of the Chemical Society (Resumed). DOI:10.1039/JR9570004747. Available at: [Link]

-

Methyl 3-(bromomethyl)-4-chlorobenzoate: Synthesis & Applications . Synthera. Available at: [Link]

-

Synthesis of Chloromethyl Benzoate . PrepChem.com. Available at: [Link]

-

This compound | C9H9ClO2 | CID 3248988 . PubChem. Available at: [Link]

- CN101434545A - Method for preparing methyl p-chloromethyl benzoate. Google Patents.

- CN105384620A - 3-chloro methyl benzoic acid synthetic method. Google Patents.

-

Methyl 3-chlorobenzoate | C8H7ClO2 | CID 17946 . PubChem. Available at: [Link]

-

[Application of methyl in drug design] . PubMed. Available at: [Link]

-

What is the reaction priority when methyl 2-(chloromethyl)benzoate reacts with potassium cyanide? . Chemistry Stack Exchange. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. This compound | CAS#:34040-63-6 | Chemsrc [chemsrc.com]

- 5. This compound | 34040-63-6 [chemicalbook.com]

- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. This compound | C9H9ClO2 | CID 3248988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound| CAS:#34040-63-6 -Letopharm Limited [letopharm.com]

- 10. echemi.com [echemi.com]

- 11. quora.com [quora.com]

- 12. CN101434545A - Method for preparing methyl p-chloromethyl benzoate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of Methyl 3-(chloromethyl)benzoate from m-Toluic Acid

Abstract

Methyl 3-(chloromethyl)benzoate is a pivotal bifunctional building block in modern organic synthesis, particularly valued in the development of pharmaceuticals and advanced materials.[1] Its structure, featuring a reactive benzylic chloride and a modifiable methyl ester, offers a versatile scaffold for constructing complex molecular architectures.[1] This guide provides a comprehensive, technically-grounded walkthrough for the synthesis of this compound, commencing from the readily available starting material, m-toluic acid. The narrative emphasizes the mechanistic rationale behind procedural choices, detailed experimental protocols, and critical safety considerations, designed for researchers, chemists, and professionals in drug development.

Strategic Overview: A Two-Stage Synthetic Approach

The conversion of m-toluic acid to this compound is most efficiently executed via a two-step sequence. This strategy is predicated on protecting the carboxylic acid functionality as a methyl ester prior to the chlorination step. This sequence prevents undesirable side reactions that would occur if the acidic proton of the carboxyl group were present during the radical chlorination process.

The synthetic pathway is as follows:

-

Esterification: An acid-catalyzed Fischer esterification of m-toluic acid with methanol to produce the stable intermediate, methyl m-toluate.[2]

-

Benzylic Chlorination: A selective free-radical chlorination of the benzylic methyl group of methyl m-toluate to yield the final product, this compound.[1]

This strategic choice ensures high yields and simplifies purification by circumventing the complexities of chlorinating a molecule with a free carboxylic acid.

Caption: Overall two-step synthesis pathway from m-toluic acid.

Part I: Synthesis of Methyl m-Toluate via Fischer Esterification

Mechanistic Rationale

Fischer esterification is a classic and reliable acid-catalyzed equilibrium reaction. The mechanism involves three key stages:

-

Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of m-toluic acid, significantly increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: A molecule of methanol, acting as the nucleophile, attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

-

Dehydration: Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation of the carbonyl oxygen regenerates the catalyst and yields the methyl ester.

To ensure a high yield, the reaction equilibrium must be shifted towards the product side. This is achieved by using a large excess of one of the reactants, typically the less expensive one, which in this case is methanol.[3] This also allows methanol to serve as the reaction solvent.

Detailed Experimental Protocol

Materials:

-

m-Toluic Acid

-

Methanol (Anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a 250 mL round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add m-toluic acid (13.6 g, 0.1 mol).

-

Add an excess of anhydrous methanol (100 mL, approx. 2.5 mol). Stir the mixture until the acid dissolves.

-

Carefully and slowly add concentrated sulfuric acid (2 mL) to the stirring solution. The addition is exothermic.

-

Heat the mixture to a gentle reflux (approx. 65°C) and maintain for 4-6 hours.[3] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in 100 mL of dichloromethane and transfer the solution to a separatory funnel.

-

Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: effervescence will occur), and finally with 50 mL of brine.[4]

-

Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield crude methyl m-toluate as a colorless oil.

-

For higher purity, the crude product can be purified by vacuum distillation.

Quantitative Data Summary

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Molar Ratio |

| m-Toluic Acid | 136.15 | 13.6 g | 0.1 | 1 |

| Methanol | 32.04 | 100 mL | ~2.5 | ~25 |

| Sulfuric Acid | 98.08 | 2 mL | - | Catalytic |

| Expected Yield | - | - | - | >90% |

Part II: Synthesis of this compound via Benzylic Chlorination

Mechanistic Rationale and Reagent Selection

The conversion of the methyl group on methyl m-toluate to a chloromethyl group proceeds via a free-radical chain reaction.[5] This reaction is highly selective for the benzylic position because the resulting benzylic radical intermediate is stabilized by resonance with the aromatic ring.[6]

Choice of Chlorinating Agent: While chlorine gas (Cl₂) can be used, it is hazardous and can lead to over-chlorination and unwanted ring chlorination.[7][8] N-Chlorosuccinimide (NCS) is the reagent of choice for laboratory-scale synthesis.[9][10] It is a solid, making it significantly safer and easier to handle, and it provides a low, steady concentration of chlorine radicals, which favors mono-chlorination and minimizes side reactions.[6][10]

Choice of Initiator: The reaction requires an initiator to generate the initial radicals. This can be achieved photochemically with UV light or, more commonly, with a thermal initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[9] AIBN is often preferred as it produces non-interfering byproducts (nitrogen gas and a stable radical).

The mechanism proceeds in three stages:

-

Initiation: The initiator (e.g., AIBN) thermally decomposes to form radicals, which then abstract a chlorine atom from NCS to generate a chlorine radical.

-

Propagation: A chlorine radical abstracts a benzylic hydrogen from methyl m-toluate, forming a resonance-stabilized benzyl radical and HCl. This benzyl radical then reacts with another molecule of NCS to form the desired product and a succinimidyl radical, which continues the chain.[6]

-

Termination: The reaction ceases when two radicals combine.

Caption: Key stages of the free-radical chlorination mechanism.

Detailed Experimental Protocol

Materials:

-

Methyl m-toluate

-

N-Chlorosuccinimide (NCS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon Tetrachloride (CCl₄) or a safer alternative like Benzene or Chlorobenzene

-

Saturated Sodium Bisulfite Solution (NaHSO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottomed flask fitted with a reflux condenser and nitrogen inlet, dissolve methyl m-toluate (15.0 g, 0.1 mol) in 100 mL of carbon tetrachloride.

-

Add N-chlorosuccinimide (14.0 g, 0.105 mol, 1.05 eq).

-

Add a catalytic amount of AIBN (0.164 g, 0.001 mol, 0.01 eq).

-

Heat the reaction mixture to reflux (approx. 77°C for CCl₄) under a nitrogen atmosphere.

-

Monitor the reaction by TLC or GC. The reaction is typically complete within 2-4 hours. A key indicator is the succinimide byproduct, which is insoluble in CCl₄ and will float to the surface upon completion.

-

Cool the mixture to room temperature and filter off the solid succinimide. Wash the solid with a small amount of cold CCl₄.

-

Combine the filtrates and wash with saturated sodium bisulfite solution to remove any remaining traces of chlorinating agent, followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

The resulting crude oil can be purified by vacuum distillation to afford pure this compound.

Quantitative Data Summary

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Molar Ratio |

| Methyl m-toluate | 150.17 | 15.0 g | 0.1 | 1 |

| N-Chlorosuccinimide | 133.53 | 14.0 g | 0.105 | 1.05 |

| AIBN | 164.21 | 0.164 g | 0.001 | 0.01 |

| Expected Yield | - | - | - | ~75-85% |

Alternative Industrial Synthesis Route

For larger-scale industrial production, an alternative route starting from m-toluic acid involves initial conversion to the acid chloride, followed by chlorination and then esterification.[11][12]

-

Acyl Chloride Formation: m-Toluic acid is reacted with thionyl chloride (SOCl₂), often with a catalytic amount of DMF, to form m-toluoyl chloride.[11][13]

-

Chlorination: The m-toluoyl chloride is then subjected to free-radical chlorination to produce 3-(chloromethyl)benzoyl chloride.

-

Esterification: The final step is the reaction of 3-(chloromethyl)benzoyl chloride with methanol to yield the desired product. This step is typically very high-yielding and rapid.

This route can be efficient but involves handling highly corrosive intermediates like thionyl chloride and acyl chlorides.[11]

Characterization and Physical Data

The final product, this compound, should be characterized to confirm its identity and purity.

| Property | Value |

| CAS Number | 34040-63-6[14] |

| Molecular Formula | C₉H₉ClO₂[] |

| Molecular Weight | 184.62 g/mol [] |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 276.8°C at 760 mmHg[] |

| Density | 1.19 g/cm³[] |

| Refractive Index | ~1.528[16] |

| ¹H NMR (CDCl₃) | δ ~7.99 (s, 1H), 7.92 (d, 1H), 7.55 (d, 1H), 7.42 (t, 1H), 4.60 (s, 2H), 3.91 (s, 3H) |

| ¹³C NMR (CDCl₃) | δ ~166.5, 138.1, 133.5, 130.8, 129.5, 128.8, 128.6, 52.3, 45.5 |

Critical Safety Considerations

Professional laboratory safety practices are imperative throughout this synthesis. All operations must be conducted in a certified chemical fume hood.

-

Reagents:

-

Thionyl Chloride (SOCl₂): (Used in alternative route) Highly toxic, corrosive, and reacts violently with water, releasing toxic SO₂ and HCl gases.[17][18][19] Must be handled with extreme care in a dry environment.

-

N-Chlorosuccinimide (NCS): Corrosive and can cause severe skin burns and eye damage. Avoid inhalation of dust.

-

Sulfuric Acid (H₂SO₄): Highly corrosive. Always add acid to other liquids slowly to dissipate heat.

-

Solvents: Carbon tetrachloride is a known carcinogen and is ozone-depleting. Safer alternatives like chlorobenzene should be considered. Methanol and dichloromethane are toxic and flammable.

-

Initiators (AIBN/BPO): Can be thermally unstable. Store according to manufacturer's guidelines and avoid heating without solvent.

-

-

Personal Protective Equipment (PPE):

-

Wear appropriate PPE at all times, including a lab coat, chemical splash goggles, and gloves resistant to the chemicals being used (e.g., nitrile for general use, potentially heavier gloves for handling concentrated acids).[17]

-

-

Waste Disposal:

-

All chemical waste must be segregated and disposed of according to institutional and environmental regulations. Halogenated and non-halogenated waste streams should be kept separate.

-

References

-

University of California, Los Angeles. Illustrated Glossary of Organic Chemistry - N-chlorosuccinimide. Available from: [Link]

-

Xiang, M., et al. (2020). Visible Light-Catalyzed Benzylic C–H Bond Chlorination by a Combination of Organic Dye (Acr+-Mes) and N-Chlorosuccinimide. The Journal of Organic Chemistry. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

- Google Patents. CN105384620A - 3-chloro methyl benzoic acid synthetic method.

-

Blog. What esters are formed when M - Toluic Acid Chloride reacts with alcohols?. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Chlorination: Understanding the Role of N-Chlorosuccinimide. Available from: [Link]

-

Organic Chemistry Portal. Benzyl chloride synthesis by chlorination or substitution. Available from: [Link]

-

NJ.gov. THIONYL CHLORIDE HAZARD SUMMARY. Available from: [Link]

-

Ataman Kimya. M-TOLUIC ACID. Available from: [Link]

-

Carl ROTH. Safety Data Sheet: Thionyl chloride. Available from: [Link]

- Google Patents. US4010195A - Process for producing methyl p-toluate.

- Google Patents. CN101434545A - Method for preparing methyl p-chloromethyl benzoate.

-

Organic Syntheses. Procedure for Chloromethyl Methyl Ether. Available from: [Link]

-

Organic Chemistry Portal. A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions. Available from: [Link]

- Google Patents. CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method.

-

SciSpace. Methyl 3-(cyanomethyl)benzoate synthetic method (2015). Available from: [Link]

-

Blog. What are the chemical reactivity differences between M-Toluic Acid and its isomers?. Available from: [Link]

-

Reddit. Is it possible to separate m-toluic acid from o-toluic acid if they're in a 50:50 mixture?. Available from: [Link]

-

Patsnap. Methyl 3-(cyanomethyl)benzoate synthetic method. Available from: [Link]

-

Journal of the Serbian Chemical Society. A study of the esterification of caffeic acid with methanol using p-toluenesulfonic acid as a catalyst. Available from: [Link]

-

ResearchGate. Thionyl Chloride - A Versatile Reagent. Available from: [Link]

-

Organic Chemistry Portal. The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. Available from: [Link]

-

Wikipedia. Free-radical halogenation. Available from: [Link]

-

Taylor & Francis. Thionyl chloride – Knowledge and References. Available from: [Link]

-

PubMed. The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. Available from: [Link]

-

MDPI. Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light. Available from: [Link]

-

Royal Society of Chemistry. A one-pot synthesis of amides from carboxylic acids and amines using thionyl chloride. Available from: [Link]

-

University of Toronto. Lab5 procedure esterification. Available from: [Link]

-

Chemistry LibreTexts. Methylbenzene and Chlorine. Available from: [Link]

-

Chemguide. free radical substitution in the methylbenzene and chlorine reaction. Available from: [Link]

-

Master Organic Chemistry. Free Radical Reactions. Available from: [Link]

- Google Patents. JPH05271103A - Process for free-radical chlorination or bromination of methyl aromatic compound.

-

MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Available from: [Link]

- Google Patents. US4885383A - Process for the preparation of carboxylic acid methyl esters.

Sources

- 1. benchchem.com [benchchem.com]

- 2. What are the chemical reactivity differences between M - Toluic Acid and its isomers? - Blog - Evergreensino [evergreensinochem.com]

- 3. shd.org.rs [shd.org.rs]

- 4. personal.tcu.edu [personal.tcu.edu]

- 5. Free-radical halogenation - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Illustrated Glossary of Organic Chemistry - N-chlorosuccinimide [chem.ucla.edu]

- 10. nbinno.com [nbinno.com]

- 11. CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method - Google Patents [patents.google.com]

- 12. Methyl 3-(cyanomethyl)benzoate synthetic method - Eureka | Patsnap [eureka.patsnap.com]

- 13. researchgate.net [researchgate.net]

- 14. This compound | C9H9ClO2 | CID 3248988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. echemi.com [echemi.com]

- 17. nj.gov [nj.gov]

- 18. actylislab.com [actylislab.com]

- 19. carlroth.com:443 [carlroth.com:443]

A Mechanistic and Practical Guide to the Chloromethylation of Methyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the chloromethylation of methyl benzoate, a cornerstone reaction in organic synthesis for the introduction of the versatile chloromethyl group onto a deactivated aromatic ring. We will explore the underlying reaction mechanism, provide a detailed experimental protocol, analyze quantitative aspects, and emphasize the critical safety considerations required for its successful and safe execution.

The Blanc Reaction: A Mechanistic Overview

The chloromethylation of an aromatic ring, known as the Blanc reaction, is a classic example of electrophilic aromatic substitution (EAS).[1][2] In the case of methyl benzoate, the reaction involves treating the ester with formaldehyde (or a polymer thereof, like paraformaldehyde) and hydrogen chloride in the presence of a Lewis acid catalyst, typically zinc chloride (ZnCl₂).[1]

The overall transformation is as follows:

Methyl Benzoate + CH₂O + HCl --(ZnCl₂)--> Methyl m-(chloromethyl)benzoate + H₂O

The reaction proceeds via a two-stage mechanism: the generation of a potent electrophile, followed by the nucleophilic attack from the aromatic ring.

Stage 1: Generation of the Electrophile

Under acidic conditions and in the presence of a Lewis acid like ZnCl₂, formaldehyde is activated to form a highly reactive electrophilic species.[1][2] The process begins with the protonation of the formaldehyde carbonyl group, which significantly increases the electrophilicity of the carbonyl carbon.[1] This protonated intermediate reacts with a chloride ion (from HCl) to form chloromethanol. The Lewis acid catalyst then coordinates to the oxygen of the hydroxyl group, facilitating its departure as water and generating the key electrophile.[3] The exact nature of the electrophile is debated, but it is considered to be a spectrum between a highly polarized chloromethanol-ZnCl₂ complex and a discrete chloromethyl cation (CH₂Cl⁺).[1]

A simplified representation of this activation process is detailed below:

Caption: Generation of the chloromethyl electrophile.

Stage 2: Electrophilic Aromatic Substitution (EAS)

The core of the reaction is the attack of the electron-rich π-system of the methyl benzoate ring on the generated electrophile.[4][5] This step is the rate-determining step as it temporarily disrupts the aromaticity of the ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.[5][6]

Directing Effects of the Ester Group: The methyl ester (-COOCH₃) group is a deactivating substituent, meaning it withdraws electron density from the benzene ring, making it less nucleophilic and thus less reactive towards electrophiles than benzene itself.[7][8] This deactivation occurs through both inductive effects (due to the electronegativity of the oxygen atoms) and resonance effects.

Furthermore, the ester group is a meta-director.[9] When the electrophile attacks at the ortho or para positions, one of the resulting resonance structures of the sigma complex places a positive charge directly on the carbon atom attached to the electron-withdrawing ester group.[10] This is a highly destabilized arrangement.[7] In contrast, attack at the meta position ensures that the positive charge is never placed adjacent to the ester group, resulting in a more stable intermediate relative to the ortho and para isomers.[10] Consequently, the primary product of the reaction is methyl 3-(chloromethyl)benzoate.

The EAS mechanism on methyl benzoate is illustrated below.

Caption: Mechanism of electrophilic attack on methyl benzoate.

Experimental Protocol: Synthesis of Methyl m-(Chloromethyl)benzoate

This protocol outlines a representative procedure for the chloromethylation of methyl benzoate. Extreme caution must be exercised throughout this procedure due to the hazardous nature of the reagents and the potential formation of the highly carcinogenic byproduct bis(chloromethyl) ether. [2][11]

Materials and Reagents

| Reagent/Material | Quantity | Molar Eq. | Notes |

| Methyl Benzoate | 13.6 g (0.1 mol) | 1.0 | Starting material |

| Paraformaldehyde | 4.5 g (0.15 mol) | 1.5 | Source of formaldehyde |

| Anhydrous Zinc Chloride | 3.4 g (0.025 mol) | 0.25 | Lewis acid catalyst |

| Concentrated HCl | ~20 mL | - | Reagent and solvent |

| Dichloromethane | 100 mL | - | Extraction solvent |

| Saturated NaHCO₃(aq) | 50 mL | - | Neutralizing wash |

| Brine | 50 mL | - | Final wash |

| Anhydrous MgSO₄ | ~5 g | - | Drying agent |

Step-by-Step Procedure

A Chinese patent describes a method where aluminum chloride is used as the catalyst.[12] The following is a generalized workflow adapted from typical Blanc reaction conditions.

-

Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a gas inlet tube extending below the surface of the eventual reaction mixture, and a reflux condenser connected to a gas trap (e.g., a bubbler with sodium hydroxide solution to neutralize excess HCl gas).

-

Reagent Charging: To the flask, add methyl benzoate and paraformaldehyde.

-

Cooling: Cool the flask in an ice-water bath to 0-5 °C.

-

HCl Introduction: While stirring vigorously, begin bubbling dry hydrogen chloride gas through the mixture.

-

Catalyst Addition: Once the mixture is saturated with HCl and the paraformaldehyde begins to dissolve, add the anhydrous zinc chloride in portions, ensuring the temperature remains below 10 °C.

-

Reaction: After the catalyst addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 8-12 hours. Monitor the reaction progress by TLC or GC analysis.

-

Workup - Quenching: Slowly and carefully pour the reaction mixture over crushed ice in a beaker with stirring.

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with cold water (50 mL), saturated sodium bicarbonate solution (50 mL) until effervescence ceases, and finally with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield methyl m-(chloromethyl)benzoate as a clear oil.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of methyl m-(chloromethyl)benzoate.

Critical Safety Considerations

The chloromethylation reaction is inherently hazardous and requires strict safety protocols.

-

Bis(chloromethyl) ether (BCME) Formation: The primary hazard associated with this reaction is the formation of bis(chloromethyl) ether (BCME) as a byproduct.[2][11] BCME is an extremely potent human carcinogen with no safe level of exposure.[13][14][15] It is volatile and can be inhaled. The reaction should only be performed in a certified, high-performance chemical fume hood.

-

Reagent Hazards:

-

Hydrogen Chloride (HCl): A corrosive gas that can cause severe respiratory and skin burns.[11] Handle only in a fume hood with appropriate personal protective equipment (PPE).

-

Paraformaldehyde: A source of formaldehyde, which is a suspected carcinogen and an irritant. Avoid inhalation of dust.

-

Zinc Chloride (Anhydrous): Corrosive and hygroscopic. Can cause severe burns.

-

-

Personal Protective Equipment (PPE): Standard PPE includes a lab coat, chemical splash goggles, and gloves. Given the high toxicity of BCME, double-gloving and using gloves with low permeability (e.g., Viton or laminate) is strongly recommended.

-

Waste Disposal: All reaction waste, including aqueous washes and contaminated materials, must be treated as hazardous waste containing a carcinogen and disposed of according to institutional and regulatory guidelines.

Conclusion

The chloromethylation of methyl benzoate is a powerful synthetic tool for functionalizing a deactivated aromatic ring. A thorough understanding of the electrophilic aromatic substitution mechanism, particularly the meta-directing influence of the ester group, is crucial for predicting the reaction's outcome. While the procedure is synthetically valuable, the extreme hazards associated with the reagents and the potential formation of the carcinogen bis(chloromethyl) ether demand the utmost respect for safety protocols. For researchers in drug development, the resulting methyl m-(chloromethyl)benzoate is a valuable intermediate, serving as a precursor for a wide array of derivatives through nucleophilic substitution of the reactive benzylic chloride.[16]

References

-

Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

-

Wikipedia. (2023). Blanc chloromethylation. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Retrieved from [Link]

-

Scribd. (n.d.). Experiment 6: Nitration of Methyl Benzoate (Electrophilic Aromatic Substitution). Retrieved from [Link]

-

University of Missouri-St. Louis. (n.d.). Nitration of Methyl Benzoate. Retrieved from [Link]

-

MDPI. (2023). Polysulfone Membranes: Here, There and Everywhere. Retrieved from [Link]

-

Studylib. (n.d.). Nitration of Methyl Benzoate: Electrophilic Aromatic Substitution. Retrieved from [Link]

-

ACS Publications. (2013). Lewis Acids: From Conventional Homogeneous to Green Homogeneous and Heterogeneous Catalysis. Chemical Reviews. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Blanc chloromethylation. Retrieved from [Link]

- Google Patents. (2009). CN101434545A - Method for preparing methyl p-chloromethyl benzoate.

-

New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Bis(Chloromethyl) Ether. Retrieved from [Link]

-

Government of Canada. (1993). Bis(Chloromethyl) Ether and Chloromethyl Methyl Ether. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of Chloromethyl Benzoate. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (1999). Hazard Summary: Bis(chloromethyl)ether (BCME). Retrieved from [Link]

-

ResearchGate. (2008). Chlorination of methyl 2-methylbenzoate to methyl 2-(chloromethyl) benzoate. Retrieved from [Link]

- Google Patents. (2016). CN105384620A - 3-chloro methyl benzoic acid synthetic method.

-

Durham University. (1989). New studies in aromatic chloromethylation. Durham E-Theses. Retrieved from [Link]

- Google Patents. (2010). CN101928233B - Cholromethylation method of benzoic acid derivative.

-

Chemistry Steps. (n.d.). Activating and Deactivating Groups. Retrieved from [Link]

-

University of Calgary. (n.d.). Chapter 17: Reactions of Aromatic Compounds. Retrieved from [Link]

-

Master Organic Chemistry. (2024). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]

Sources

- 1. Blanc chloromethylation - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. mdpi.com [mdpi.com]

- 4. westfield.ma.edu [westfield.ma.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. scribd.com [scribd.com]

- 10. crab.rutgers.edu [crab.rutgers.edu]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. CN101928233B - Cholromethylation method of benzoic acid derivative - Google Patents [patents.google.com]

- 13. nj.gov [nj.gov]

- 14. canada.ca [canada.ca]

- 15. epa.gov [epa.gov]

- 16. benchchem.com [benchchem.com]

Navigating the Nucleophilic Substitution Landscape: A Technical Guide to the Reactivity of Methyl 3-(chloromethyl)benzoate

Introduction

For researchers, scientists, and professionals in drug development, a profound understanding of reaction mechanisms is paramount for the rational design of synthetic routes and the optimization of reaction conditions. Methyl 3-(chloromethyl)benzoate, a bifunctional molecule featuring a reactive benzylic chloride and a methyl ester, serves as a versatile building block in the synthesis of a wide array of complex organic molecules, including pharmaceuticals and agrochemicals.[1][2] The central question surrounding its utility lies in the nuanced control of its reactivity in nucleophilic substitution reactions. This in-depth technical guide will dissect the competitive SN1 and SN2 pathways for this compound, providing a comprehensive analysis of the factors governing its reactivity and offering practical, field-proven insights for its application in synthesis.

Theoretical Framework: The Dichotomy of SN1 and SN2 Reactions

Nucleophilic substitution reactions are a cornerstone of organic chemistry, broadly categorized into two distinct mechanisms: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular). The preferred pathway is dictated by a confluence of factors, including the structure of the substrate, the nature of the nucleophile, the stability of the leaving group, and the properties of the solvent.

SN1 Reactions are a two-step process initiated by the slow, rate-determining departure of the leaving group to form a carbocation intermediate. This is followed by a rapid attack of the nucleophile on the carbocation. The rate of an SN1 reaction is dependent only on the concentration of the substrate.

SN2 Reactions , in contrast, are a concerted, single-step process where the nucleophile attacks the electrophilic carbon from the backside as the leaving group simultaneously departs. The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile.

The following table summarizes the key factors influencing the competition between SN1 and SN2 pathways:

| Factor | SN1 Favored By | SN2 Favored By |

| Substrate | Tertiary > Secondary > Primary (stable carbocation) | Methyl > Primary > Secondary (less steric hindrance) |

| Nucleophile | Weak nucleophiles (e.g., H₂O, ROH) | Strong nucleophiles (e.g., CN⁻, OH⁻, RS⁻) |

| Leaving Group | Good leaving group (stable anion) | Good leaving group (stable anion) |

| Solvent | Polar protic (e.g., water, alcohols) | Polar aprotic (e.g., acetone, DMSO, DMF) |

Analysis of this compound: A Primary Benzylic Halide

This compound is a primary benzylic halide. This structural classification places it at a crossroads of reactivity, as primary benzylic halides are capable of undergoing both SN1 and SN2 reactions.[3]

The Benzylic Advantage: Resonance Stabilization

The phenyl ring in benzylic halides plays a crucial role in their reactivity. In an SN1 pathway, the departure of the chloride ion would generate a primary benzylic carbocation. This carbocation is significantly stabilized by resonance, with the positive charge delocalized over the aromatic ring. This resonance stabilization lowers the activation energy for carbocation formation, making the SN1 pathway more accessible than for a typical primary alkyl halide.

Similarly, in an SN2 reaction, the p-orbitals of the benzene ring can overlap with the p-orbital of the carbon undergoing substitution in the transition state. This overlap helps to stabilize the transition state, thereby increasing the rate of the SN2 reaction.[4]

The Electronic Influence of the Meta-Substituted Methyl Ester

The methyl ester group (-COOCH₃) at the meta position of the benzene ring is an electron-withdrawing group. This is due to both the inductive effect of the electronegative oxygen atoms and the resonance effect, where the carbonyl group can pull electron density from the ring. As a meta-director in electrophilic aromatic substitution, it deactivates the ortho and para positions.[5][6][7]

In the context of nucleophilic substitution at the benzylic position, the electron-withdrawing nature of the meta-ester group has a significant impact:

-

Effect on SN1 Reactivity: By withdrawing electron density from the benzene ring, the methyl ester group destabilizes the benzylic carbocation that would form in an SN1 mechanism. This destabilization increases the activation energy for the first step of the SN1 pathway, thereby disfavoring this route.

-

Effect on SN2 Reactivity: The electron-withdrawing effect of the ester group increases the electrophilicity of the benzylic carbon. This makes the carbon atom more susceptible to attack by a nucleophile, thus favoring the SN2 pathway.

Therefore, the presence of the meta-substituted methyl ester group tips the balance in favor of the SN2 mechanism for this compound under most conditions.

Experimental Design: Differentiating SN1 and SN2 Pathways

To empirically determine the dominant reaction pathway for this compound with a given nucleophile, a series of kinetic experiments can be designed.

Protocol: Kinetic Analysis of Nucleophilic Substitution

This protocol outlines a method to investigate the reaction kinetics of this compound with a model nucleophile, such as sodium iodide in acetone.

Materials:

-

This compound

-

Sodium Iodide (NaI)

-

Acetone (anhydrous)

-

Standard volumetric flasks and pipettes

-

Thermostatted reaction vessel

-

HPLC or GC for monitoring reaction progress

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound of known concentration (e.g., 0.1 M) in anhydrous acetone.

-

Prepare a series of stock solutions of sodium iodide in anhydrous acetone at varying concentrations (e.g., 0.1 M, 0.2 M, and 0.4 M).

-

-

Kinetic Runs:

-

Run 1 (Baseline): In a thermostatted reaction vessel at a constant temperature (e.g., 25°C), mix equal volumes of the 0.1 M this compound solution and the 0.1 M sodium iodide solution.

-

Run 2 (Varying Nucleophile Concentration): Repeat the experiment, but this time mix the 0.1 M this compound solution with the 0.2 M sodium iodide solution.

-

Run 3 (Further Varying Nucleophile Concentration): Repeat the experiment using the 0.4 M sodium iodide solution.

-

Run 4 (Varying Substrate Concentration): Prepare a 0.2 M solution of this compound. Mix equal volumes of this solution with the 0.1 M sodium iodide solution.

-

-

Reaction Monitoring:

-

At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by dilution with a large volume of a suitable solvent).

-

Analyze the concentration of the starting material or the product using a calibrated HPLC or GC method.

-

Data Presentation and Interpretation

The collected data should be tabulated to show the initial concentrations of the reactants and the initial rate of the reaction for each run.

| Run | [this compound] (M) | [NaI] (M) | Initial Rate (M/s) |

| 1 | 0.05 | 0.05 | Rate₁ |

| 2 | 0.05 | 0.10 | Rate₂ |

| 3 | 0.05 | 0.20 | Rate₃ |

| 4 | 0.10 | 0.05 | Rate₄ |

Interpretation:

-

If the reaction is SN2: The rate law is Rate = k[Substrate][Nucleophile].

-

Doubling the concentration of NaI (Run 1 vs. Run 2) should approximately double the initial rate (Rate₂ ≈ 2 * Rate₁).

-

Doubling the concentration of the substrate (Run 1 vs. Run 4) should also approximately double the initial rate (Rate₄ ≈ 2 * Rate₁).

-

-

If the reaction is SN1: The rate law is Rate = k[Substrate].

-

Changing the concentration of NaI (Runs 1, 2, and 3) should have no significant effect on the initial rate (Rate₁ ≈ Rate₂ ≈ Rate₃).

-

Doubling the concentration of the substrate (Run 1 vs. Run 4) should double the initial rate (Rate₄ ≈ 2 * Rate₁).

-

Visualization of Reaction Mechanisms and Workflows

Visualizing the reaction pathways and experimental logic can aid in a deeper understanding.

Caption: Factors influencing the SN1 vs. SN2 reactivity of this compound.

Caption: Workflow for the kinetic analysis of nucleophilic substitution.

Conclusion

The reactivity of this compound in nucleophilic substitution reactions presents a classic case study in physical organic chemistry. While its primary benzylic halide structure allows for the possibility of both SN1 and SN2 pathways, the strong electron-withdrawing nature of the meta-substituted methyl ester group decisively favors the SN2 mechanism by destabilizing the potential carbocation intermediate and increasing the electrophilicity of the benzylic carbon.

For drug development professionals and synthetic chemists, this understanding is critical. By selecting strong nucleophiles and polar aprotic solvents, the SN2 pathway can be further promoted, leading to predictable stereochemical outcomes and higher yields of the desired substitution product. The experimental protocols and analytical frameworks provided in this guide offer a robust system for validating these mechanistic predictions and optimizing reaction conditions for this valuable synthetic intermediate.

References

-

Quora. (2016, December 5). Do benzyl halides react mainly via Sn1 or Sn2 mechanisms?. Retrieved from [Link]

-

ChemBK. (2024, April 9). This compound. Retrieved from [Link]

-

Glasp. (2023, March 16). Allylic and Benzylic Halides - SN1 and SN2 Reactions | Video Summary and Q&A. Retrieved from [Link]

-

Master Organic Chemistry. (2024, June 24). Comparing The SN1 vs Sn2 Reactions. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 7.12: Comparison of SN1 and SN2 Reactions. Retrieved from [Link]

-

Student Doctor Network Forums. (2015, May 12). Allylic and Benzyllic sn1 sn2. Retrieved from [Link]

- Google Patents. (n.d.). CN101434545A - Method for preparing methyl p-chloromethyl benzoate.

- Google Patents. (n.d.). CN101891649B - Novel 3-cyano methyl benzoate preparing method.

- Google Patents. (n.d.). CN105384620A - 3-chloro methyl benzoic acid synthetic method.

-

Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]

-

Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

-

PubMed Central (PMC). (2025, April 22). Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. glasp.co [glasp.co]

- 4. quora.com [quora.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 7. Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Methyl 3-(chloromethyl)benzoate in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of methyl 3-(chloromethyl)benzoate, a critical intermediate in organic synthesis, particularly in the fields of pharmaceuticals and agrochemicals. For researchers, scientists, and professionals in drug development, a thorough understanding of this compound's solubility is paramount for reaction optimization, purification, and formulation. This document delves into the theoretical principles governing its solubility, offers a predictive profile in common organic solvents, and provides a detailed experimental protocol for quantitative determination.

Introduction to this compound and its Solubility

This compound (C₉H₉ClO₂) is a bifunctional organic compound featuring a methyl ester and a chloromethyl group attached to a benzene ring.[1][2][3] This structure makes it a versatile reagent in the synthesis of more complex molecules.[1] The chloromethyl group is a reactive site for nucleophilic substitution, while the methyl ester can undergo hydrolysis or amidation.[4] The efficiency and success of these synthetic transformations are often critically dependent on the choice of solvent, which necessitates a clear understanding of the compound's solubility.

Solubility, the maximum concentration of a solute that can dissolve in a solvent to form a stable solution at a given temperature, is a fundamental physicochemical property. In the context of drug development, poor solubility can hinder the progress of promising drug candidates by affecting their absorption and bioavailability. Therefore, characterizing the solubility of an intermediate like this compound is a crucial early step in the research and development process.

Theoretical Principles Governing Solubility

The solubility of an organic compound is primarily dictated by the principle of "like dissolves like." This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be soluble in one another. Key factors influencing these interactions include polarity, hydrogen bonding capabilities, and van der Waals forces.

Molecular Structure Analysis of this compound:

-

Polarity: The presence of the ester (-COOCH₃) and chloromethyl (-CH₂Cl) groups introduces polar character to the molecule. The carbonyl group (C=O) and the carbon-chlorine bond (C-Cl) are polar covalent bonds, creating dipole moments.

-

Aromatic Ring: The benzene ring is predominantly nonpolar, contributing to the molecule's lipophilicity.

-

Hydrogen Bonding: this compound can act as a hydrogen bond acceptor at the oxygen atoms of the ester group, but it lacks a hydrogen bond donor.

This combination of a nonpolar aromatic ring and polar functional groups suggests that this compound will exhibit a nuanced solubility profile, being more soluble in solvents of intermediate polarity and less soluble in highly polar or very nonpolar solvents.

Predicted Solubility Profile of this compound

| Solvent | Polarity | Predicted Solubility | Justification |

| Methanol | High (Polar, Protic) | High | The polar nature of methanol and its ability to act as a hydrogen bond donor can interact favorably with the ester group of the solute. |

| Ethanol | High (Polar, Protic) | High | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities are expected to facilitate the dissolution of this compound. One source qualitatively confirms its solubility in ethanol.[1] |

| Acetone | Medium (Polar, Aprotic) | High | Acetone's polarity and its ability to act as a hydrogen bond acceptor make it a good solvent for compounds with polar functional groups. |

| Dichloromethane | Medium (Polar, Aprotic) | High | As a polar aprotic solvent, dichloromethane is effective at dissolving a wide range of organic compounds and should readily dissolve this compound. |

| Ethyl Acetate | Medium (Polar, Aprotic) | High | The structure of ethyl acetate is similar to the ester portion of the solute, suggesting favorable "like dissolves like" interactions. |

| Toluene | Low (Nonpolar) | Moderate | The nonpolar aromatic ring of toluene can interact favorably with the benzene ring of the solute, but the polar functional groups of the solute may limit its overall solubility. |

| Hexane | Low (Nonpolar) | Low | As a nonpolar aliphatic solvent, hexane is unlikely to effectively solvate the polar ester and chloromethyl groups of the solute, leading to poor solubility. |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise, quantitative solubility data, a well-designed experimental approach is necessary. The equilibrium shake-flask method is a reliable and widely used technique for this purpose.

Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC system)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

-

-

Quantification:

-

Analyze the diluted samples using a calibrated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), to determine the concentration of this compound.

-

UV-Vis Spectroscopy: Prepare a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of the unknown sample can then be determined from its absorbance.

-

HPLC: Develop a suitable HPLC method with a UV detector. Prepare a calibration curve by injecting standard solutions of known concentrations and plotting the peak area against concentration. The concentration of the unknown sample can be determined from its peak area.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Safety Precautions

This compound is a hazardous substance and should be handled with appropriate safety precautions.[5] It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and may cause respiratory irritation.[2]

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[5] Avoid breathing vapors or dust. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves, and safety goggles.[5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames.[5]

-

Disposal: Dispose of waste and residues in accordance with local authority requirements.

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.[5]

Conclusion

While quantitative solubility data for this compound in various organic solvents is not readily found in the public domain, a strong predictive understanding can be achieved through the application of fundamental chemical principles. This guide has provided a theoretical framework for predicting its solubility and, more importantly, a detailed, actionable protocol for its experimental determination. By following the outlined procedures, researchers and drug development professionals can generate the precise solubility data required for their specific applications, thereby facilitating more efficient and successful synthetic and formulation endeavors.

References

-

Chemsrc. This compound | CAS#:34040-63-6. (2025-08-25). Available from: [Link]

-

ChemBK. This compound. (2024-04-09). Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

Letopharm Limited. This compound| CAS:#34040-63-6. Available from: [Link]

-

PubChem. Methyl 3-chlorobenzoate. Available from: [Link]

-

ResearchGate. Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. (2025-08-10). Available from: [Link]

-

University of Toronto. Solubility of Organic Compounds. (2023-08-31). Available from: [Link]

-

ResearchGate. Solubility of benzoic acid in twelve organic solvents: Experimental measurement and thermodynamic modeling. Available from: [Link]

-

The Japanese Pharmacopoeia. Sodium Benzoate. Available from: [Link]

-

Pharmaffiliates. CAS No : 34040-63-6 | Product Name : this compound. Available from: [Link]

Sources

An In-depth Technical Guide on the Stability and Storage of Methyl 3-(chloromethyl)benzoate

This guide provides a comprehensive technical overview of the stability and optimal storage conditions for Methyl 3-(chloromethyl)benzoate (CAS No. 34040-63-6), a critical intermediate in pharmaceutical and fine chemical synthesis.[1] This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who handle and utilize this versatile bifunctional molecule. The insights herein are grounded in established principles of chemical stability, with practical, field-proven recommendations to ensure the integrity and purity of this compound throughout its lifecycle.

Chemical Profile and Intrinsic Reactivity

This compound is a unique molecule possessing two key functional groups: a methyl ester and a benzylic chloride.[1] This dual functionality is the very source of its synthetic utility, but also dictates its stability profile. The benzylic chloride moiety is particularly susceptible to nucleophilic substitution, while the ester group is prone to hydrolysis under both acidic and basic conditions.

| Property | Value | Reference |

| Molecular Formula | C₉H₉ClO₂ | [2][3] |

| Molecular Weight | 184.62 g/mol | [2] |

| Boiling Point | 276.8 ± 23.0 °C at 760 mmHg | |

| Density | 1.2 ± 0.1 g/cm³ | |

| Flash Point | 135.4 ± 18.1 °C |

The primary reactive center of the molecule is the chloromethyl group. Being a benzylic halide, the chlorine atom is a good leaving group, readily displaced by a wide range of nucleophiles.[4] This reactivity is fundamental to its role as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients.[1][4]

Key Factors Influencing Stability

The long-term stability of this compound is primarily influenced by temperature, moisture, light, and the presence of incompatible substances. Understanding these factors is crucial for maintaining the compound's purity and preventing the formation of undesirable degradation products.

Thermal Stability

Elevated temperatures can significantly accelerate the degradation of this compound. The primary thermal degradation pathway is likely the hydrolysis of the chloromethyl group, especially in the presence of even trace amounts of water, to form 3-(hydroxymethyl)benzoic acid methyl ester and hydrochloric acid. Furthermore, as with other chlorinated hydrocarbons, high temperatures can lead to the formation of various decomposition byproducts.[5] For analogous compounds like benzyl chloride, elevated temperatures can also promote self-condensation or polymerization reactions.

Hydrolytic Stability

This compound is susceptible to hydrolysis at both of its functional groups. The presence of water can lead to two primary degradation reactions:

-

Hydrolysis of the Chloromethyl Group: This is generally the more facile hydrolysis reaction, leading to the formation of methyl 3-(hydroxymethyl)benzoate and hydrochloric acid. The generated HCl can, in turn, catalyze further degradation.

-

Hydrolysis of the Methyl Ester Group: This reaction is typically slower but can be catalyzed by both acids and bases. It results in the formation of 3-(chloromethyl)benzoic acid and methanol. The rate of ester hydrolysis is dependent on pH, with accelerated rates at both low and high pH.[6][7][8][9]

Diagram: Primary Hydrolytic Degradation Pathways

Caption: Workflow for forced degradation studies of this compound.

Step-by-Step Protocol for Forced Degradation:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid. Heat the mixture at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with an appropriate base, and dilute to the working concentration for analysis.

-

Alkaline Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide. Keep the mixture at room temperature for a specified period (e.g., 30 minutes, 1, 2, 4 hours). At each time point, withdraw a sample, neutralize it with an appropriate acid, and dilute for analysis.

-

Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep the mixture at room temperature for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample and dilute for analysis.

-